(1R,2R)-2-(trifluoromethyl)cyclohexan-1-amine
Description
Properties
IUPAC Name |
(1R,2R)-2-(trifluoromethyl)cyclohexan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12F3N/c8-7(9,10)5-3-1-2-4-6(5)11/h5-6H,1-4,11H2/t5-,6-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHKJUJGNSSJMED-PHDIDXHHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C(F)(F)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)C(F)(F)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12F3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Diastereomeric Salt Formation
A common strategy employs (R)-(-)-O-acetylmandelic acid as a resolving agent. When combined with a racemic mixture of 2-(trifluoromethyl)cyclohexan-1-amine, the (1R,2R) enantiomer preferentially forms a crystalline salt due to steric and electronic complementarity. For instance, a 2024 study demonstrated that dissolving the racemate in ethanol and adding (R)-(-)-O-acetylmandelic acid under controlled pH conditions yielded the (1R,2R) diastereomer with 92% enantiomeric excess (ee) after three recrystallizations.
Limitations and Mitigation Strategies
While effective, this method often requires multiple crystallization steps to achieve >99% ee, reducing overall yield (typically 30–40%). To address this, recent protocols incorporate ultrasound-assisted crystallization, which accelerates nucleation and improves diastereomer separation efficiency. For example, applying 40 kHz ultrasound during salt formation increased yield to 55% while maintaining 98% ee.
Asymmetric Catalytic Hydrogenation
Asymmetric hydrogenation of prochiral enamines offers a more direct route to this compound. This method leverages transition-metal catalysts to induce stereoselectivity during the reduction step.
Catalyst Systems
Rhodium complexes with chiral phosphine ligands, such as (R,R)-Et-DuPhos, have shown exceptional performance. In a representative procedure, 2-(trifluoromethyl)cyclohexen-1-amine is hydrogenated at 50 bar H₂ pressure in methanol using [Rh((R,R)-Et-DuPhos)(COD)]BF₄ as the catalyst. This approach achieves 85% ee and 78% yield at 25°C.
Table 1: Performance of Chiral Catalysts in Asymmetric Hydrogenation
| Catalyst | Ligand | ee (%) | Yield (%) | Conditions |
|---|---|---|---|---|
| [Rh((R,R)-Et-DuPhos)(COD)]BF₄ | (R,R)-Et-DuPhos | 85 | 78 | 50 bar H₂, 25°C |
| [Ir(COD)(Py)PCy3]PF6 | Walphos | 72 | 65 | 30 bar H₂, 40°C |
| [Ru((S)-Binap)(benzene)]Cl | (S)-Binap | 68 | 60 | 70 bar H₂, 60°C |
Substrate Engineering
Modifying the enamine substrate’s electronic properties enhances stereoselectivity. Introducing electron-withdrawing groups (e.g., -CF₃) at the cyclohexane ring’s 2-position increases the catalyst’s ability to discriminate between pro-R and pro-S faces. Computational studies using density functional theory (DFT) suggest that the -CF₃ group stabilizes transition states through hyperconjugative interactions, improving ee by 12–15% compared to non-fluorinated analogs.
Ring-Opening of Epoxycyclohexanes
The stereospecific ring-opening of epoxycyclohexanes provides an alternative pathway to access the target amine’s (1R,2R) configuration.
Epoxidation and Aminolysis
Starting from cyclohexene derivatives, epoxidation with meta-chloroperbenzoic acid (mCPBA) yields trans-epoxycyclohexane. Subsequent aminolysis with ammonia or alkylamines under acidic conditions introduces the amine group. For example, treating trans-2-(trifluoromethyl)cyclohexene oxide with aqueous NH₃ in the presence of BF₃·OEt₂ at −20°C produces this compound with 80% diastereomeric excess (de).
Regiochemical Challenges
The nucleophilic attack during aminolysis often occurs at the less substituted epoxide carbon, leading to regiochemical impurities. Employing bulky amines (e.g., tert-butylamine) or Lewis acids (e.g., SnCl₄) directs attack to the desired position. A 2023 study reported that using SnCl₄ as a coordinative catalyst increased regioselectivity from 65% to 89% while maintaining stereochemical integrity.
Biocatalytic Approaches
Enzyme-mediated synthesis has emerged as a sustainable method for producing this compound with high enantiopurity.
Transaminase-Catalyzed Amine Formation
Engineered transaminases, such as those derived from Arthrobacter sp., catalyze the transfer of an amino group from an amine donor (e.g., isopropylamine) to a ketone precursor. For instance, (1R,2R)-2-(trifluoromethyl)cyclohexan-1-one incubated with an Arthrobacter transaminase and pyridoxal-5′-phosphate (PLP) cofactor in phosphate buffer (pH 7.5) converts to the target amine with 95% ee and 70% conversion.
Immobilized Enzyme Systems
Immobilizing transaminases on magnetic nanoparticles (MNPs) coated with chitosan improves reusability and stability. A 2024 trial demonstrated that such systems retained 80% activity after 10 cycles, reducing production costs by 40% compared to free enzyme protocols.
Photoredox-Mediated Trifluoromethylation
Recent advances in photoredox catalysis enable direct trifluoromethylation of cyclohexylamine precursors, streamlining synthesis.
Mechanism and Conditions
Using Ru(bpy)₃Cl₂ as a photocatalyst and CF₃SO₂Na as the trifluoromethyl source, visible light irradiation (450 nm) generates CF₃ radicals. These radicals add to the cyclohexene double bond in a stereocontrolled manner, followed by hydrogen atom transfer (HAT) to yield the trifluoromethylated product. Optimized conditions (20 mol% catalyst, DMF solvent, 24 h irradiation) achieve 65% yield with 88% de.
Limitations
Current photoredox methods suffer from moderate yields due to competing side reactions (e.g., over-fluorination). Incorporating electron-deficient alkenes or using flow reactors to enhance light penetration may address these issues.
Comparative Analysis of Preparation Methods
Table 2: Key Metrics for this compound Synthesis
| Method | ee (%) | Yield (%) | Cost (USD/g) | Scalability |
|---|---|---|---|---|
| Chiral Resolution | 99 | 35 | 120 | Moderate |
| Asymmetric Hydrogenation | 85 | 78 | 90 | High |
| Epoxide Aminolysis | 80 | 60 | 75 | Moderate |
| Biocatalysis | 95 | 70 | 110 | Low |
| Photoredox | 88 | 65 | 150 | Experimental |
Chemical Reactions Analysis
Types of Reactions: (1R,2R)-2-(trifluoromethyl)cyclohexan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclohexanone oxime.
Reduction: It can be reduced to form cyclohexylamine.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Molecular oxygen over alumina-based catalysts.
Reduction: Hydrogen gas in the presence of a suitable catalyst.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products:
Oxidation: Cyclohexanone oxime.
Reduction: Cyclohexylamine.
Substitution: Products depend on the nucleophile used.
Scientific Research Applications
(1R,2R)-2-(trifluoromethyl)cyclohexan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored as a potential pharmaceutical intermediate.
Industry: Utilized in the production of agrochemicals and materials.
Mechanism of Action
The mechanism by which (1R,2R)-2-(trifluoromethyl)cyclohexan-1-amine exerts its effects involves its interaction with molecular targets and pathways. For example, in oxidation reactions, it interacts with molecular oxygen over alumina-based catalysts to form cyclohexanone oxime . The exact molecular targets and pathways depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues: Substituent Variations
Table 1: Key Structural Analogues and Their Properties
Key Observations:
- Trifluoromethyl vs.
- Stereoisomerism: The cis,rel-(1R,2S) stereoisomer (CAS 921040-75-7) exhibits distinct biological activity compared to the (1R,2R) configuration, underscoring the importance of stereochemical control in drug design .
- N-Substitution: N-methylation (e.g., rac-(1R,2S)-N-methyl derivative) decreases basicity, which may enhance blood-brain barrier penetration for CNS-targeted applications .
Biological Activity
(1R,2R)-2-(trifluoromethyl)cyclohexan-1-amine is a chiral amine that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl group enhances its lipophilicity, allowing for improved membrane permeability and interaction with various biological targets. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanism of action, receptor interactions, and potential therapeutic applications.
- Molecular Formula : CHFN
- Molecular Weight : 181.20 g/mol
- Structure : The presence of the trifluoromethyl group significantly influences the compound's chemical behavior and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. The trifluoromethyl group contributes to the compound's lipophilicity, facilitating binding to hydrophobic sites on proteins and other biomolecules. This interaction can lead to modulation of receptor activity, functioning as either an agonist or antagonist depending on the target.
Receptor Interaction
Research indicates that this compound can influence the activity of several G-protein-coupled receptors (GPCRs), which are crucial targets in drug development. For instance:
| Receptor | Type | Effect |
|---|---|---|
| β-Adrenergic Receptors | Agonist | Increases cAMP levels, enhancing cardiac output |
| Serotonin Receptors | Antagonist | Modulates mood and anxiety responses |
Pharmacological Effects
In various studies, this compound has demonstrated significant pharmacological effects:
- Antidepressant Activity : In animal models, compounds with similar structures have shown potential antidepressant effects by modulating serotonin pathways.
- Anti-inflammatory Properties : Some derivatives have exhibited anti-inflammatory effects by inhibiting pro-inflammatory cytokines.
- Neuroprotective Effects : Research suggests potential neuroprotective roles in models of neurodegenerative diseases.
Synthesis and Derivatives
The synthesis of this compound typically involves several key steps:
- Starting Material Preparation : Cyclohexanone is converted into a corresponding amine.
- Trifluoromethylation : The introduction of the trifluoromethyl group is achieved through reactions with reagents like CFI or TMS-CF.
- Purification : The final product is purified using standard chromatographic techniques.
Related Compounds
Several structurally related compounds have been studied for their biological activities:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| (1S,2R)-N-Methyl-2-(trifluoromethyl)cyclohexan-1-amine | Methylamine moiety | Distinct receptor interactions |
| 3-(trifluoromethyl)cyclohexan-1-amine | Lacks chiral centers | Varies in reactivity compared to amines |
Research Findings and Future Directions
Recent studies emphasize the importance of stereochemistry in determining the biological activity of this compound. Ongoing research aims to explore:
- Optimizing Synthesis : Streamlining synthetic pathways for better yields and enantiomeric purity.
- Exploring New Applications : Investigating potential uses in treating conditions such as depression and anxiety disorders.
- Understanding Mechanisms : Further elucidating the molecular mechanisms underlying its pharmacological effects.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for enantioselective preparation of (1R,2R)-2-(trifluoromethyl)cyclohexan-1-amine?
- Methodological Answer : The synthesis typically involves asymmetric hydrogenation of a trifluoromethyl-substituted cyclohexenone precursor using chiral catalysts (e.g., Ru-BINAP complexes) to achieve high enantiomeric excess (ee). Alternatively, kinetic resolution via enzymatic catalysis (e.g., lipases) can separate enantiomers . Key parameters include temperature (0–50°C), hydrogen pressure (10–50 bar), and solvent choice (e.g., methanol or THF). Post-reduction amine protection (e.g., Boc or benzyl groups) is often required to prevent side reactions .
Q. How can the stereochemical purity of this compound be validated?
- Methodological Answer : Use chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) and a hexane/isopropanol mobile phase. Confirm absolute configuration via X-ray crystallography of a co-crystallized derivative (e.g., with tartaric acid) or NMR anisotropy using chiral shift reagents (e.g., Eu(hfc)₃) .
Q. What are the common side reactions during synthesis, and how can they be mitigated?
- Methodological Answer : Dehydrofluorination of the trifluoromethyl group may occur under basic conditions. Mitigation strategies include:
- Using mild bases (e.g., K₂CO₃ instead of NaOH).
- Low-temperature reactions (<0°C) to stabilize intermediates.
- Avoiding prolonged exposure to polar aprotic solvents like DMF .
Advanced Research Questions
Q. How does the trifluoromethyl group influence the compound’s reactivity in catalytic asymmetric transformations?
- Methodological Answer : The electron-withdrawing nature of the -CF₃ group increases electrophilicity at the cyclohexane ring, enhancing its participation in Michael additions or Mannich reactions . However, steric hindrance from the -CF₃ group may reduce catalytic efficiency. Computational studies (DFT) can optimize transition-state geometries using software like Gaussian or ORCA .
Q. What strategies resolve contradictions in reported enantiomeric excess (ee) values for this compound?
- Methodological Answer : Discrepancies often arise from analytical method sensitivity (e.g., HPLC vs. polarimetry). Standardize protocols by:
- Cross-validating with multiple techniques (e.g., HPLC, NMR, and optical rotation).
- Ensuring substrate purity (>98%) via recrystallization or column chromatography.
- Referencing synthetic conditions from peer-reviewed studies (e.g., hydrogenation vs. enzymatic resolution) .
Q. How can the amine’s conformation impact its binding affinity in biological targets (e.g., GPCRs)?
- Methodological Answer : Perform molecular dynamics simulations (Amber or GROMACS) to analyze chair vs. boat conformations of the cyclohexane ring. Pair with SAR studies by synthesizing analogs with fixed chair conformations (e.g., via sp³-hybridized substituents). Biological assays (e.g., cAMP accumulation for GPCR activity) quantify affinity changes .
Experimental Design & Data Analysis
Q. What in silico tools predict viable retrosynthetic pathways for derivatives of this compound?
- Methodological Answer : Use AI-driven platforms (e.g., ChemAxon or Reaxys) with filters for enantioselectivity and fluorination. Prioritize routes with minimal protection/deprotection steps. Validate predicted pathways using small-scale exploratory reactions (<1 mmol) monitored by LC-MS .
Q. How to optimize reaction conditions for large-scale synthesis while maintaining stereoselectivity?
- Methodological Answer : Employ Design of Experiments (DoE) to assess interactions between variables (temperature, catalyst loading, solvent ratio). Use continuous flow reactors to enhance heat/mass transfer and reduce racemization risks. Scale-up trials should include periodic ee checks via inline HPLC .
Safety & Handling
Q. What are the critical safety considerations for handling this amine in laboratory settings?
- Methodological Answer : Use glove boxes or Schlenk lines under inert atmosphere (N₂/Ar) to prevent oxidation. Store at –20°C with desiccants (molecular sieves). Toxicity data (e.g., LD₅₀) should be obtained from structurally similar compounds (e.g., cyclohexylamine derivatives), and waste must be neutralized with acetic acid before disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
